molecular formula C5H4N2O4 B13829245 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic-3-15N acid

2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic-3-15N acid

Cat. No.: B13829245
M. Wt: 157.09 g/mol
InChI Key: PXQPEWDEAKTCGB-PTQBSOBMSA-N
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Chemical Reactions Analysis

Types of Reactions: 2,4-dioxo-1H-pyrimidine-6-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the Dimroth rearrangement, which involves the isomerization of heterocycles through the relocation of two heteroatoms in heterocyclic systems . This rearrangement can be catalyzed by acids, bases, heat, or light .

Common Reagents and Conditions: Common reagents used in the reactions of 2,4-dioxo-1H-pyrimidine-6-carboxylic acid include acids, bases, and oxidizing or reducing agents. The reaction conditions often depend on the desired product and may involve specific pH levels, temperatures, and solvents .

Major Products: The major products formed from the reactions of 2,4-dioxo-1H-pyrimidine-6-carboxylic acid vary depending on the type of reaction. For example, the Dimroth rearrangement can produce different isomers of pyrimidine derivatives .

Mechanism of Action

Comparison with Similar Compounds

2,4-dioxo-1H-pyrimidine-6-carboxylic acid can be compared with other similar compounds such as uracil, thymine, and cytosine. These compounds share a pyrimidine ring structure but differ in their functional groups and biological roles. For example, uracil is a component of RNA, while thymine is found in DNA . The unique carboxylic acid group in 2,4-dioxo-1H-pyrimidine-6-carboxylic acid distinguishes it from these other pyrimidine derivatives .

List of Similar Compounds:
  • Uracil
  • Thymine
  • Cytosine
  • 6-carboxyuracil
  • Oropur
  • Orodin
  • Orotonin
  • Orotyl

Properties

Molecular Formula

C5H4N2O4

Molecular Weight

157.09 g/mol

IUPAC Name

2,4-dioxo-(115N)1H-pyrimidine-6-carboxylic acid

InChI

InChI=1S/C5H4N2O4/c8-3-1-2(4(9)10)6-5(11)7-3/h1H,(H,9,10)(H2,6,7,8,11)/i6+1

InChI Key

PXQPEWDEAKTCGB-PTQBSOBMSA-N

Isomeric SMILES

C1=C([15NH]C(=O)NC1=O)C(=O)O

Canonical SMILES

C1=C(NC(=O)NC1=O)C(=O)O

Origin of Product

United States

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